4-bromo-2-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BR-2-(((3-(3,4-DIMETHOXY-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a dimethoxyphenyl group, and a mercapto-triazole moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(((3-(3,4-DIMETHOXY-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(((3-(3,4-DIMETHOXY-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic compounds, while reduction could produce various triazole derivatives. Substitution reactions can lead to a wide range of substituted phenols and triazoles.
Scientific Research Applications
4-BR-2-(((3-(3,4-DIMETHOXY-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may have potential as a biochemical probe or a tool for studying biological processes, particularly those involving triazole-containing compounds.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents, especially if it exhibits bioactivity against specific targets.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 4-BR-2-(((3-(3,4-DIMETHOXY-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL involves its interaction with specific molecular targets and pathways. The triazole moiety may play a key role in binding to target proteins or enzymes, while the phenolic and dimethoxyphenyl groups could contribute to the compound’s overall bioactivity. Further research is needed to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-BR-2-(2-(3,4-DIMETHYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE: This compound shares some structural similarities with 4-BR-2-(((3-(3,4-DIMETHOXY-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL, particularly in the presence of bromine and phenolic groups.
2-AMINO-1-(2-(3,4-DIMETHOXY-PH)-2-OXO-ET)-3-ME-3H-BENZOIMIDAZOL-1-IUM, BROMIDE: Another related compound with a dimethoxyphenyl group and bromine atom, but with different functional groups and overall structure.
Uniqueness
4-BR-2-(((3-(3,4-DIMETHOXY-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the triazole moiety, in particular, sets it apart from other similar compounds and may contribute to its unique bioactivity and reactivity.
Properties
Molecular Formula |
C17H15BrN4O3S |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O3S/c1-24-14-6-3-10(8-15(14)25-2)16-20-21-17(26)22(16)19-9-11-7-12(18)4-5-13(11)23/h3-9,23H,1-2H3,(H,21,26)/b19-9+ |
InChI Key |
RFCGGKVYLFCQGL-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.